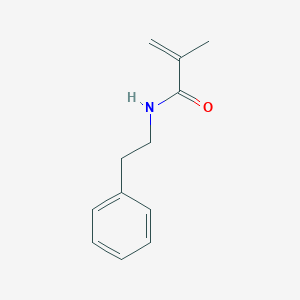

2-Propenamide, 2-methyl-N-(2-phenylethyl)-

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Structural Analysis and Synthesis

- The structure of sinharine, a natural product, was re-evaluated and synthesized, proposing (E)-3-(Methylthio)-N-(2-phenylethyl) propenamide as an alternative structure (Johnson, Littler, & Strauss, 1994).

Chemical Reactions

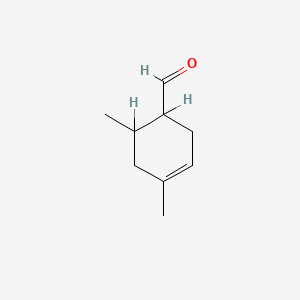

- The generation and reactions of allylic carbanion species from (Z)-2-Methyl-3-(phenylthio) propenoic acid and (E)-N-t-butyl-2-methyl-3-(phenylthio) propenamide with aldehydes and ketones were studied, demonstrating selective production of corresponding carbanion species (Kitaoka, Takahashi, Kosugi, & Uda, 1983).

Biological Activity

- N-hydroxy-3-phenyl-2-propenamides, including variants of 2-Propenamide, 2-methyl-N-(2-phenylethyl)-, were prepared as novel inhibitors of human histone deacetylase (HDAC), showing potential antitumor activity in human colon tumor xenograft assay (Remiszewski et al., 2003).

Thermodynamic Properties

- Research on 2-Cyano-3-[5-(phenyl)-2-furyl]-2-propenamide focused on its dissolution behavior in organic solvents and calculated differential enthalpies and entropies of the solution, indicating intermolecular interactions in the solutions (Sobechko et al., 2017).

Photopolymer Science

- A photoresist based on poly(propyleneimine) dendrimer was developed using N-(2-hydroxy-5-methylphenyl)-2-propenamide, highlighting its potential in photopolymer science for technological applications (Fujigaya & Ueda, 2000).

Safety and Hazards

According to the safety data sheet, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always seek medical attention in case of exposure .

Mecanismo De Acción

Target of Action

It belongs to the class of organic compounds known as amphetamines and derivatives . These compounds are typically known to interact with neurotransmitter systems in the brain, particularly dopamine and norepinephrine .

Mode of Action

As a derivative of amphetamines, it may potentially influence the release, reuptake, or direct agonist activity at neurotransmitter receptors .

Biochemical Pathways

Based on its classification as an amphetamine derivative, it may be involved in modulating the monoaminergic neurotransmission .

Pharmacokinetics

Similar compounds are generally well absorbed, metabolized primarily in the liver, and excreted in urine .

Result of Action

As a derivative of amphetamines, it may potentially lead to increased synaptic concentrations of certain neurotransmitters, leading to heightened neuronal activity .

Action Environment

Factors such as ph, temperature, and presence of other substances can generally affect the stability and efficacy of similar compounds .

Propiedades

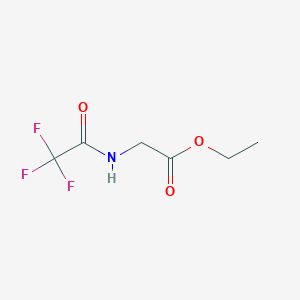

IUPAC Name |

2-methyl-N-(2-phenylethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-10(2)12(14)13-9-8-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAFMQMHTPUJMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90495623 | |

| Record name | 2-Methyl-N-(2-phenylethyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90495623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37140-96-8 | |

| Record name | 2-Methyl-N-(2-phenylethyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90495623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

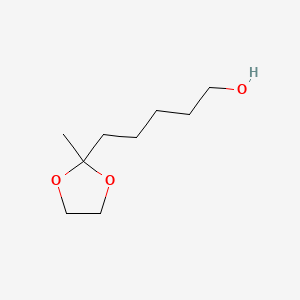

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

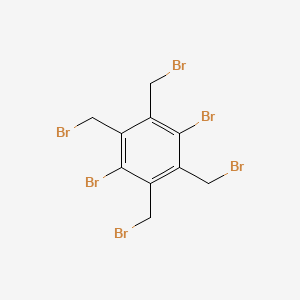

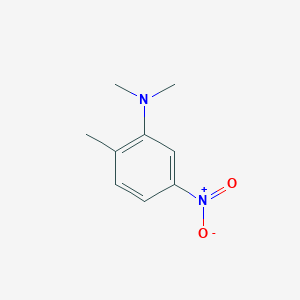

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[R(R*,R*)]-2-Amino-1-[p-(methylthio)phenyl]propane-1,3-diol](/img/structure/B3051862.png)